(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a biphenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium(II) acetate , and various solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced equipment and controlled reaction environments is crucial to achieve consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium(II) acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactions and applications, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
(2E)-N-(2-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4S/c24-19-8-4-5-9-20(19)27-28-21(14-25)23-26-22(15-29-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15,27H/b28-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTWEMUNCJBINT-SGWCAAJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC=CC=C4F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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